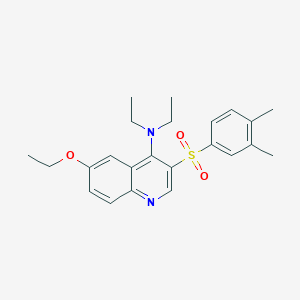

3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine

Descripción

3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine is a quinoline derivative featuring a sulfonamide group at position 3, an ethoxy substituent at position 6, and a diethylamine moiety at position 3. Its molecular formula is C₂₃H₂₇N₂O₃S (inferred from structural analogs in ), with a molecular weight of approximately 411.54 g/mol. Key structural elements include:

- 3,4-Dimethylbenzenesulfonyl group: Enhances lipophilicity and may influence receptor binding.

- 6-Ethoxy group: Modulates electronic effects on the quinoline core.

- N,N-Diethylamine: Impacts solubility and bioavailability via steric and electronic effects.

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-6-25(7-2)23-20-14-18(28-8-3)10-12-21(20)24-15-22(23)29(26,27)19-11-9-16(4)17(5)13-19/h9-15H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPWXDOLBMVKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Ethoxy Group: The ethoxy group can be introduced through an ethylation reaction using ethyl iodide and a strong base like sodium hydride.

Sulfonylation: The benzenesulfonyl group can be introduced by reacting the quinoline derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted sulfonyl derivatives.

Aplicaciones Científicas De Investigación

3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular membranes, affecting membrane fluidity and permeability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical properties, synthesis, and bioactivity:

Substituent Variations on the Quinoline Core

Physicochemical Properties

- Lipophilicity : The target compound’s logP (~4.5) is higher than analogs with methoxy (logP ~4.45 in ) or polar substituents (e.g., acetamido groups in ). The 3,4-dimethylbenzenesulfonyl group contributes significantly to lipophilicity .

- Solubility : Ethoxy and diethyl groups reduce aqueous solubility compared to compounds with hydrophilic moieties (e.g., triazolyl in ). reports logSw = -4.18 for a related compound, indicating poor water solubility .

Actividad Biológica

3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₂O₂S

- CAS Number : 899761-82-1

This compound features a quinoline backbone with a sulfonyl group and ethoxy substitution, which may influence its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the quinoline structure. For instance, derivatives of quinoline have shown significant in vitro antitumor activity against various cancer cell lines.

Case Study:

In a study evaluating a series of quinoline derivatives, compounds similar to 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine exhibited mean GI(50) values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) . The results indicated selective cytotoxicity towards specific cancer types, including CNS and breast cancer cells.

| Compound | Mean GI(50) (µM) | Comparison to 5-FU |

|---|---|---|

| Compound A | 10.47 | 1.5-fold more potent |

| Compound B | 7.24 | 3-fold more potent |

| 5-FU | 22.60 | - |

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may interact with key enzymes involved in cancer cell proliferation and survival.

Molecular Docking Insights:

- EGFR-TK Binding : The compound shows potential binding affinity to the ATP binding site of the epidermal growth factor receptor (EGFR), similar to established inhibitors like erlotinib.

- B-RAF Kinase Inhibition : Inhibition of B-RAF kinase has been noted, which is crucial for the growth of melanoma cell lines.

Pharmacological Profile

The pharmacological profile of 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine indicates a promising candidate for further development in cancer therapeutics.

Toxicity and Safety

While preliminary studies indicate significant antitumor activity, comprehensive toxicity assessments are necessary to evaluate safety profiles before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.